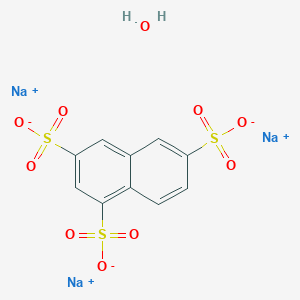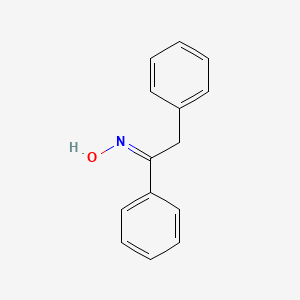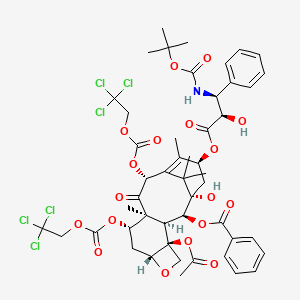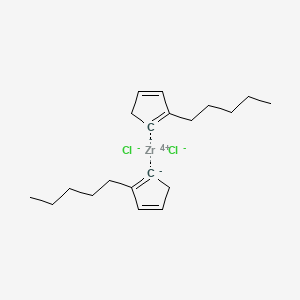![molecular formula C₁₉H₃₀Cl₂N₄S B1142404 N-[1R,2R-(2-Methylamino)cyclohex-1-yl)methyl]-N'-(1,2-benzisothiazol-3-yl)piperazine Dihydrochloride CAS No. 1260025-93-1](/img/no-structure.png)
N-[1R,2R-(2-Methylamino)cyclohex-1-yl)methyl]-N'-(1,2-benzisothiazol-3-yl)piperazine Dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of closely related compounds involves multiple steps, including the use of NMR techniques for spectroscopic study and the employment of various chemical reactions to achieve the desired product. For instance, the synthesis process may involve the use of DEPT, H-H COSY, HMQC, and HMBC heteronuclear correlation techniques to make complete NMR assignments, as seen in the study of similar compounds (Yongbin Feng et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds similar to N-[1R,2R-(2-Methylamino)cyclohex-1-yl)methyl]-N'-(1,2-benzisothiazol-3-yl)piperazine Dihydrochloride has been elucidated using various analytical methods. NMR studies provide insight into the asymmetric carbon atoms and the chemical-shift-nonequivalence of specific groups within the molecule, which is crucial for understanding its molecular structure (Yongbin Feng et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving compounds of similar structure include Claisen Schmidt condensation and Mannich’s reaction, leading to the formation of novel compounds with potential pharmacological activities (J. Kumar et al., 2017). The structure-activity relationships and the synthesis of cyclic imides further highlight the chemical versatility and potential utility of these compounds (K. Ishizumi et al., 1995).
科学的研究の応用
Synthesis and Evaluation in Antipsychotic Agents
Heterocyclic analogues, including compounds related to N-[1R,2R-(2-Methylamino)cyclohex-1-yl)methyl]-N'-(1,2-benzisothiazol-3-yl)piperazine Dihydrochloride, have been synthesized and evaluated as potential antipsychotic agents. They show potent in vivo activities and are less active in models predicting extrapyramidal side effects (Norman, Navas, Thompson, & Rigdon, 1996).
Pharmacological Evaluation
Novel derivatives of piperazine compounds, similar in structure, have been synthesized and evaluated for their antidepressant and antianxiety activities. These compounds showed significant activity in behavioral tests (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).
Receptor Occupancy and Drug Development
Studies have been conducted on similar compounds to assess their receptor occupancy, particularly in the treatment of anxiety and mood disorders. This involves the use of positron emission tomography (PET) to measure receptor occupancy in the human brain (Rabiner et al., 2002).
Development of Enantioselective Synthesis Processes
Research has been focused on developing stereoselective and economical synthesis processes for compounds structurally related to N-[1R,2R-(2-Methylamino)cyclohex-1-yl)methyl]-N'-(1,2-benzisothiazol-3-yl)piperazine Dihydrochloride. These studies have contributed to the advancement of pharmaceutical chemistry and drug development (Cann et al., 2012).
Exploration in Antipsychotic Activity and Side Effects
These compounds have been studied for their potential as atypical antipsychotic agents, focusing on their binding affinity to various receptors and their in vivo activity in models of psychosis. The studies aim to identify compounds with a reduced risk of inducing extrapyramidal side effects (Norman, Rigdon, Hall, & Navas, 1996).
Hypolipidemic Activity
Research has also been conducted on heterocyclic analogues of N-[1R,2R-(2-Methylamino)cyclohex-1-yl)methyl]-N'-(1,2-benzisothiazol-3-yl)piperazine Dihydrochloride for their potential in reducing serum cholesterol and triglyceride levels, showing significant hypolipidemic activity (Ashton et al., 1984).
PET Radiotracer Development
Compounds structurally related to N-[1R,2R-(2-Methylamino)cyclohex-1-yl)methyl]-N'-(1,2-benzisothiazol-3-yl)piperazine Dihydrochloride have been used in the development of PET radiotracers, particularly for tumor diagnosis due to their high affinity at certain receptors (Abate et al., 2011).
特性
CAS番号 |
1260025-93-1 |
|---|---|
製品名 |
N-[1R,2R-(2-Methylamino)cyclohex-1-yl)methyl]-N'-(1,2-benzisothiazol-3-yl)piperazine Dihydrochloride |
分子式 |
C₁₉H₃₀Cl₂N₄S |
分子量 |
417.44 |
同義語 |
(1R,2R)-2-[[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]methyl]Cyclohexanemethanamine Dihydrochloride; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Potassium [1,1'-biphenyl]-2-yl sulfate](/img/structure/B1142336.png)
![1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-[(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)oxy]ethanone](/img/structure/B1142339.png)

